4-Hydroxy-2-nitrobenzaldehyde

Übersicht

Beschreibung

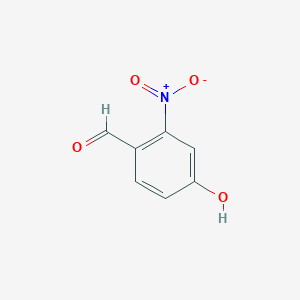

4-Hydroxy-2-nitrobenzaldehyde is an organic compound with the molecular formula C7H5NO4 . It has a molecular weight of 167.12 and is a solid at room temperature .

Molecular Structure Analysis

The InChI code for 4-Hydroxy-2-nitrobenzaldehyde is1S/C7H5NO4/c9-4-5-1-2-6 (10)3-7 (5)8 (11)12/h1-4,10H . This indicates that the molecule consists of a benzene ring with a hydroxyl group (-OH) and a nitro group (-NO2) attached to it, along with an aldehyde group (-CHO). Physical And Chemical Properties Analysis

4-Hydroxy-2-nitrobenzaldehyde is a solid at room temperature . It has a density of 1.5±0.1 g/cm3 . Its boiling point is 350.2±32.0 °C at 760 mmHg . The compound has a molar refractivity of 41.4±0.3 cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis of Schiff Bases

4-Hydroxy-2-nitrobenzaldehyde: is commonly used in the synthesis of Schiff bases . These compounds are formed by the condensation reaction of aldehydes with primary amines, resulting in a functional group known as an imine. Schiff bases have diverse applications, including organic synthesis, coordination chemistry, and biological sciences. They exhibit various biological activities such as antitumor, antimicrobial, antifungal, and antiviral properties.

Biological Activity Studies

The compound has been studied for its potential biological activities. For instance, metal complexes derived from 4-Hydroxy-2-nitrobenzaldehyde have been investigated for their antibacterial properties . Additionally, antimicrobial studies of Schiff bases derived from this compound have also been conducted, highlighting its significance in the development of new pharmaceuticals.

Analytical Chemistry

This compound serves as a chromophoric substrate in analytical chemistry. It is used to probe the catalytic mechanisms of various enzymes, such as horse liver alcohol dehydrogenase . Its ability to absorb light at specific wavelengths makes it a valuable tool for studying reaction kinetics and enzyme activities.

Drug Development

The compound’s derivatives, particularly hydrazide derivatives, are widely used in drug development due to their biological activity . They have clinical applications in treating conditions such as cancer, tumors, microbial infections, and tuberculosis. The versatility of 4-Hydroxy-2-nitrobenzaldehyde in forming various biologically active derivatives makes it a valuable entity in medicinal chemistry.

Safety and Hazards

4-Hydroxy-2-nitrobenzaldehyde is classified as a hazardous substance. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various enzymes and proteins, which could potentially be the targets of 4-hydroxy-2-nitrobenzaldehyde .

Mode of Action

It is known that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 4-Hydroxy-2-nitrobenzaldehyde may interact with its targets through similar mechanisms.

Biochemical Pathways

It is known that aldehydes can participate in various biochemical reactions, including the formation of oximes and hydrazones . These reactions could potentially affect various biochemical pathways.

Result of Action

Based on the known reactions of aldehydes, it can be speculated that the compound may induce changes in the structure and function of its targets, potentially leading to various cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Hydroxy-2-nitrobenzaldehyde. For instance, the compound’s stability and reactivity could be affected by factors such as temperature, pH, and the presence of other substances . Additionally, the compound’s efficacy could be influenced by factors such as the physiological state of the organism and the presence of other drugs.

Eigenschaften

IUPAC Name |

4-hydroxy-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-4-5-1-2-6(10)3-7(5)8(11)12/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVFUHTYJLKEDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342950 | |

| Record name | 4-Hydroxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-2-nitrobenzaldehyde | |

CAS RN |

90151-04-5 | |

| Record name | 4-Hydroxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.